molecular formula C10H12N2O2S2 B2832335 2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-40-4

2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Cat. No. B2832335
CAS RN: 868216-40-4
M. Wt: 256.34
InChI Key: GJSBJHCIBMQYJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Antimicrobial Applications

Compounds related to 2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole have been studied for their antimicrobial properties. For instance, a study synthesized derivatives with antimicrobial activity when incorporated into polyurethane varnish formula and printing ink paste, showing potential in surface coating applications to inhibit microbial growth (El‐Wahab et al., 2015).

Anti-Inflammatory Applications

These compounds have been designed and synthesized for potential use as selective cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory activity. One study specifically evaluated substituted 2-alkylthio-1,5-diarylimidazoles for their COX-2 inhibitory and anti-inflammatory properties (Navidpour et al., 2007).

Methodology in Synthesis of Imidazoles

There's significant research into the methodologies for synthesizing imidazoles, which include derivatives of the compound . One study developed a divergent and regioselective synthesis approach, demonstrating a general methodology adaptable for various imidazole derivatives (Delest et al., 2008).

Catalysis in Chemical Synthesis

Research has also explored the use of imidazole derivatives in catalysis for chemical synthesis. For instance, a study employed disulfonic acid imidazolium chloroaluminate as a catalyst for the efficient synthesis of imidazole derivatives, indicating potential applications in green chemistry and catalysis (Moosavi‐Zare et al., 2013).

Antibacterial Activity

Some derivatives of this compound have been synthesized with a focus on their antibacterial properties. A study synthesized new heterocyclic compounds with sulfamoyl moiety, showing promising antibacterial and antifungal activities (Darwish et al., 2014).

Applications in Green Chemistry

The compound and its derivatives have applications in green chemistry, such as in the synthesis of 1,2,4,5-tetrasubstituted imidazoles using an ionic liquid as a catalyst, emphasizing environmentally friendly approaches in chemical synthesis (Zolfigol et al., 2013).

Mechanism of Action

This typically applies to biologically active compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

1-(benzenesulfonyl)-2-methylsulfanyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S2/c1-15-10-11-7-8-12(10)16(13,14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSBJHCIBMQYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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